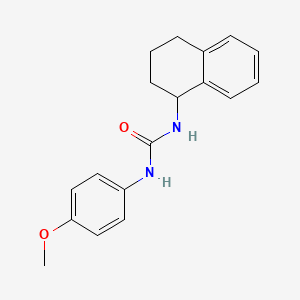![molecular formula C19H22ClFN2O2 B14131724 ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a butanamide backbone and several functional groups that contribute to its reactivity and functionality.
准备方法
The synthesis of ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the butanamide backbone, followed by the introduction of the 4-chloro-2-fluoro-3-phenoxyphenyl group. The final step involves the attachment of the propylamino group in the (3R) configuration. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
化学反应分析
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction .
相似化合物的比较
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- can be compared to other similar compounds, such as:
Butanamide derivatives: These compounds share the butanamide backbone but differ in their functional groups, leading to variations in reactivity and applications.
Phenoxyphenyl compounds: These compounds have a phenoxyphenyl group, similar to ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-, but may have different substituents affecting their properties.
The uniqueness of ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
属性
分子式 |
C19H22ClFN2O2 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
(3R)-3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide |
InChI |
InChI=1S/C19H22ClFN2O2/c1-3-16(23-12(2)11-17(22)24)14-9-10-15(20)19(18(14)21)25-13-7-5-4-6-8-13/h4-10,12,16,23H,3,11H2,1-2H3,(H2,22,24)/t12-,16+/m1/s1 |
InChI 键 |
DXPCUPMRYIXTFI-WBMJQRKESA-N |
手性 SMILES |
CC[C@@H](C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N[C@H](C)CC(=O)N |
规范 SMILES |
CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
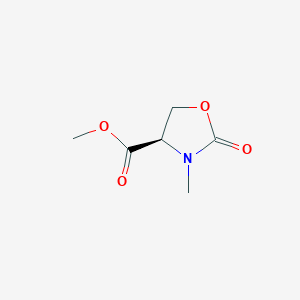
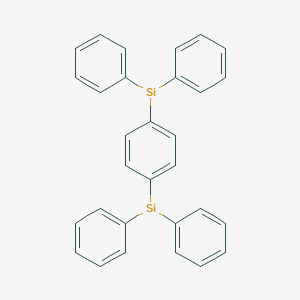
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
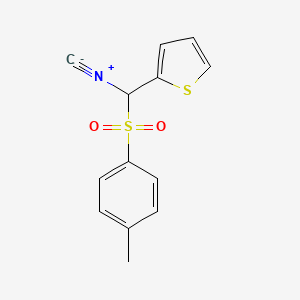
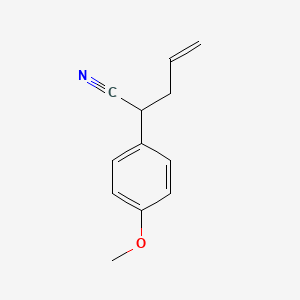

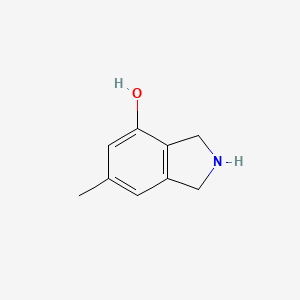
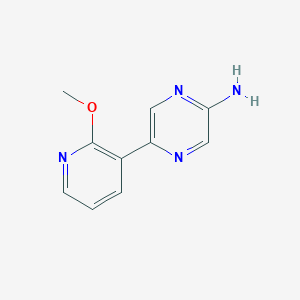
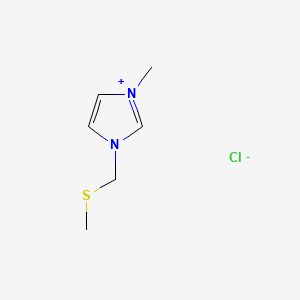
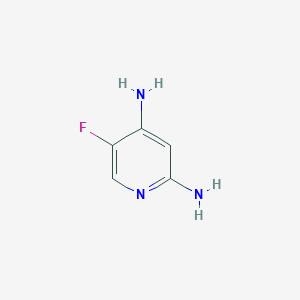
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
